![molecular formula C14H17N3OS B1292970 5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861433-17-2](/img/structure/B1292970.png)
5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
説明
The compound "5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds widely studied for their diverse biological activities and potential applications in various fields such as medicine, pharmacy, and agriculture. The triazole core is known for its versatility in chemical reactions and its ability to act as a scaffold for the development of new compounds with enhanced properties and activities.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions, starting with the formation of the triazole ring followed by various functionalization steps. For instance, the synthesis of a novel crystalline triazole compound was reported through multi-step reactions, yielding excellent results . Similarly, other studies have described the synthesis of triazole derivatives by reacting the basic triazole nucleus with different reagents, such as formaldehyde, amines, and thiols, to produce a variety of Mannich bases, chloromethyl derivatives, and sulfides .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the thione tautomer structure of a triazole compound was supported by X-ray single crystal measurement and reconciled with the lowest energy density functional theory (DFT)-optimized structures .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including tautomerism, which is the intramolecular transfer of a proton leading to the formation of different isomeric forms. The thiol↔thione tautomerism is a common reaction observed in triazole compounds, where a proton migrates from a nitrogen atom to a nearby sulfur atom . Other chemical transformations include the formation of Schiff bases, sulfides, and triazolo-, oxadiazolo-, and triazinotriazoles through reactions with aldehydes, thiols, and hydrazine hydrate, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized using a variety of analytical techniques. These compounds typically exhibit high melting points and are insoluble in water but soluble in organic solvents . The physicochemical properties, such as thermal stability and electronic characteristics, are assessed using thermal gravimetric analysis (TG/DTG), UV-Vis spectroscopy, and computational methods like DFT and molecular electrostatic potential (MEP) analysis . These studies provide insights into the reactivity, stability, and potential biological activities of the triazole derivatives.
科学的研究の応用
Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds structurally related to 5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated varying degrees of effectiveness against microbial agents, highlighting their potential use in antimicrobial therapies (Bayrak et al., 2009).
Cancer Research
In cancer research, 1,2,4-triazole-3-thiol derivatives have shown promise. For example, some derivatives were identified as potent inhibitors of cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. This suggests their potential application in developing anti-cancer therapies (Šermukšnytė et al., 2022).
Corrosion Inhibition
Triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to their ability to form a protective layer on the metal surface, suggesting their utility in industrial applications (Yadav et al., 2013).
DNA Methylation Inhibitors
Some 1,2,4-triazole-3-thiol derivatives have been found to inhibit DNA methylation, a key process in cancer development. This opens up possibilities for their use in epigenetic therapies targeting cancer (Hakobyan et al., 2017).
Anti-Inflammatory Properties
Certain substituted 1,2,4-triazole-3-thiols have demonstrated anti-inflammatory properties, suggesting their potential application in developing treatments for inflammatory diseases (Arustamyan et al., 2021).
Electrochemical Studies
Triazole derivatives have been the subject of electrochemical studies, particularly focusing on their oxidation behavior in aqueous-alcoholic media. This research provides insights into their potential applications in electrochemical sensors and devices (Fotouhi et al., 2002).
Safety And Hazards
特性
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-17-13(15-16-14(17)19)10-6-8-12(9-7-10)18-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSJRYKORJSYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141607 | |
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
861433-17-2 | |
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861433-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



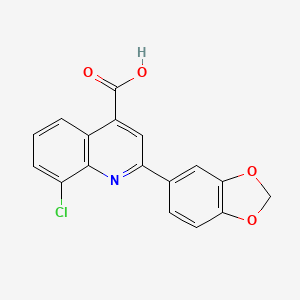
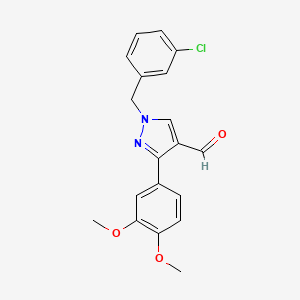
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
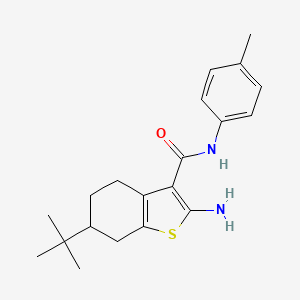
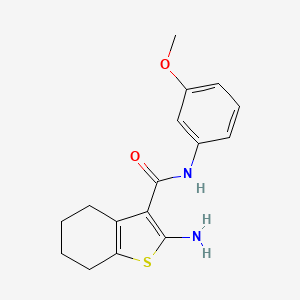
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
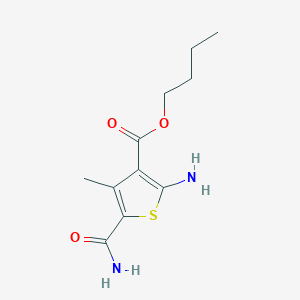
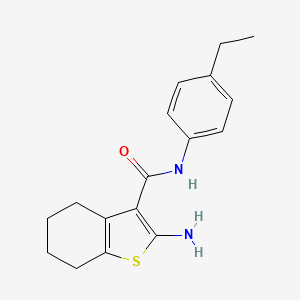
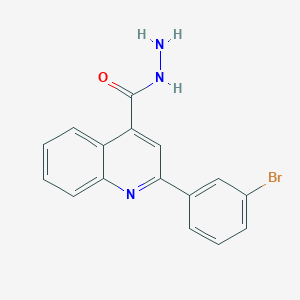

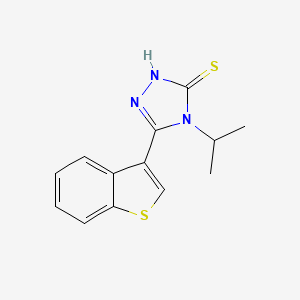
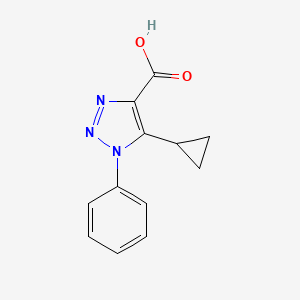
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
